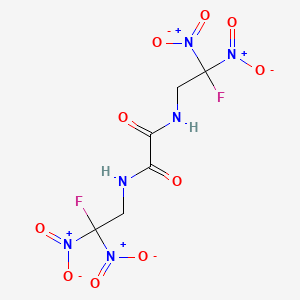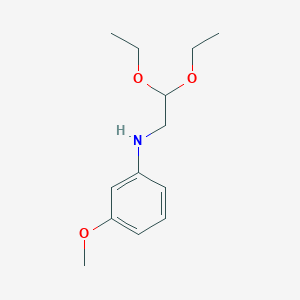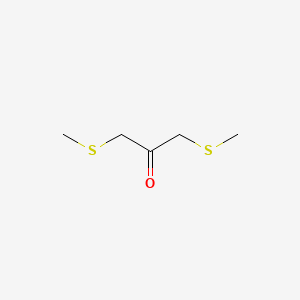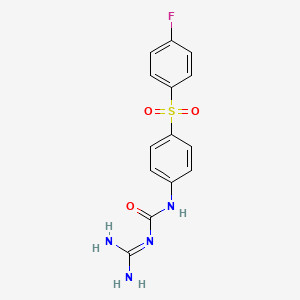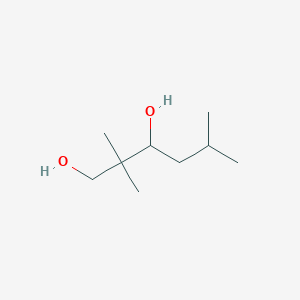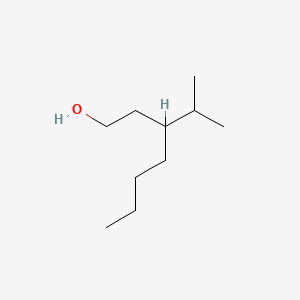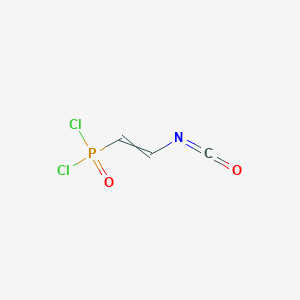
(2-Isocyanatoethenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isocyanatoethenyl)phosphonic dichloride is a chemical compound with the molecular formula C3H2Cl2NO2P. It contains 11 atoms: 2 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, 1 phosphorus atom, and 2 chlorine atoms . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (2-Isocyanatoethenyl)phosphonic dichloride involves specific reaction conditions and reagents. One common method includes the reaction of mono-alkyl or mono-benzyl-substituted phosphonic dichloride with pyrethrolone, followed by the addition of p-nitrophenol . This process requires precise control of temperature and reaction time to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the compound.
Chemical Reactions Analysis
(2-Isocyanatoethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, particularly with nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Isocyanatoethenyl)phosphonic dichloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Isocyanatoethenyl)phosphonic dichloride involves its interaction with specific molecular targets. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the isocyanate and phosphonic dichloride functional groups, which are highly reactive towards nucleophiles .
Comparison with Similar Compounds
(2-Isocyanatoethenyl)phosphonic dichloride can be compared with other similar compounds, such as:
Phosphonic dichloride, (2,2-dichloro-1-isocyanatoethenyl): This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
H-Phosphonates: These compounds contain a characteristic H–P=O structural motif and exhibit different chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
33795-30-1 |
|---|---|
Molecular Formula |
C3H2Cl2NO2P |
Molecular Weight |
185.93 g/mol |
IUPAC Name |
1-dichlorophosphoryl-2-isocyanatoethene |
InChI |
InChI=1S/C3H2Cl2NO2P/c4-9(5,8)2-1-6-3-7/h1-2H |
InChI Key |
RNYLEZGFOWSWLW-UHFFFAOYSA-N |
Canonical SMILES |
C(=CP(=O)(Cl)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


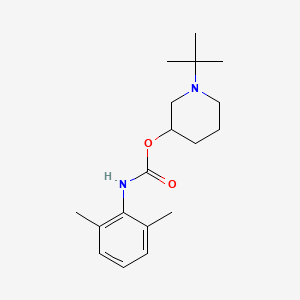
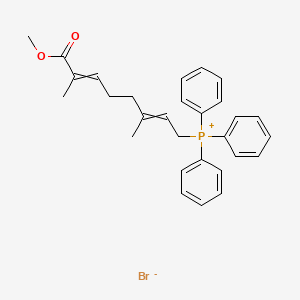
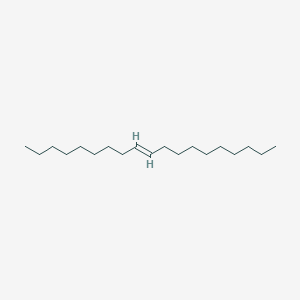
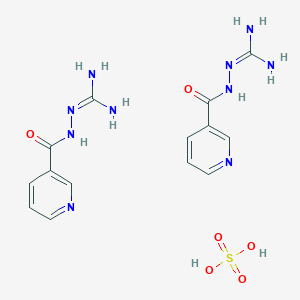
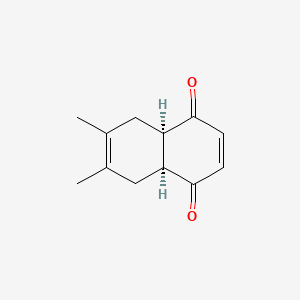
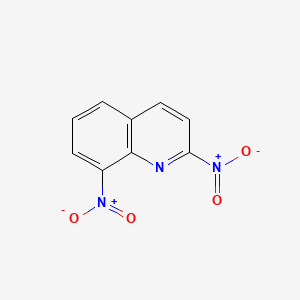
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
